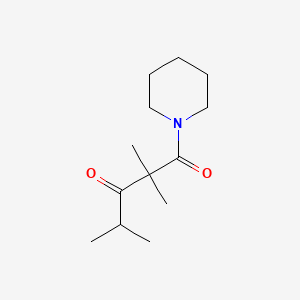![molecular formula C52H82S4Sn2 B12089693 [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12089693.png)
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of advanced materials and electronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.
Stannylation: The thiophene derivatives are then subjected to stannylation reactions to introduce the trimethylstannyl groups. This step is crucial for the subsequent coupling reactions.
Coupling Reactions: The final step involves coupling the stannylated thiophene derivatives with the benzothiol core using palladium-catalyzed cross-coupling reactions. This step requires precise control of reaction conditions, including temperature, solvent, and catalyst concentration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the stannylation and coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, particularly in the development of conjugated polymers and organic semiconductors.
Biology
In biological research, the compound’s derivatives are explored for their potential as bioactive molecules with applications in drug discovery and development.
Medicine
In medicine, the compound’s unique structural properties are investigated for their potential use in diagnostic imaging and therapeutic applications.
Industry
In the industrial sector, the compound is used in the production of high-performance electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with specific molecular targets and pathways. The compound’s electron-rich thiophene rings and stannyl groups facilitate its incorporation into conjugated systems, enhancing the electronic properties of the resulting materials. This interaction is crucial for its applications in electronic devices, where it contributes to improved charge transport and stability.
Comparación Con Compuestos Similares
Similar Compounds
[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl: This compound is similar in structure but contains fluorine atoms, which can influence its electronic properties.
Poly[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl-alt-2,5-thiophenediyl]: A polymeric version of the compound, used in the development of organic semiconductors.
Uniqueness
The uniqueness of [4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of stannyl groups and thiophene rings, which provide a balance of electronic properties and structural stability. This makes it particularly valuable in the development of high-performance materials for electronic applications.
Propiedades
Fórmula molecular |
C52H82S4Sn2 |
|---|---|
Peso molecular |
1072.9 g/mol |
Nombre IUPAC |
[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C46H64S4.6CH3.2Sn/c1-7-13-17-19-23-35-31-41(49-39(35)29-33(11-5)21-15-9-3)43-37-25-27-48-46(37)44(38-26-28-47-45(38)43)42-32-36(24-20-18-14-8-2)40(50-42)30-34(12-6)22-16-10-4;;;;;;;;/h25-26,31-34H,7-24,29-30H2,1-6H3;6*1H3;; |
Clave InChI |
XBCCYXWKGBBINH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)CCCCCC)[Sn](C)(C)C)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




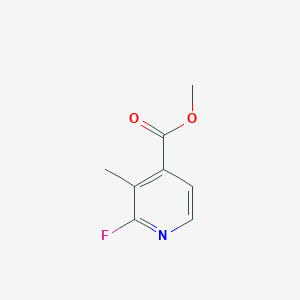
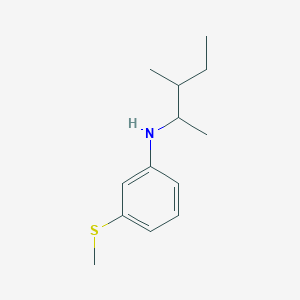

![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)
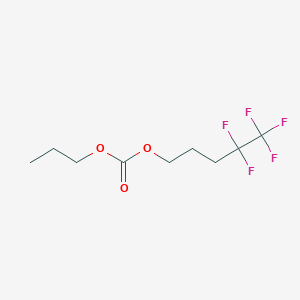
![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
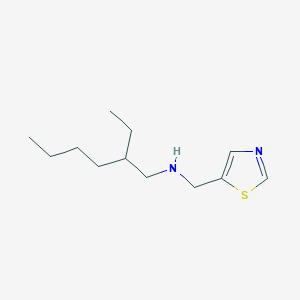
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)

